iNOS-over-eNOS Selectivity Window vs. 1400W (Benchmark iNOS Probe)
The target compound discriminates between iNOS and eNOS by >10.7-fold (EC₅₀ ratio), whereas the benchmark iNOS inhibitor 1400W achieves >7,100-fold selectivity via a Kd/Ki metric [1][2]. Although the absolute potency of the target compound is lower (iNOS EC₅₀ = 9.3 µM vs. 1400W iNOS Kd = 7 nM), its selectivity mechanism is distinct: 1400W relies on slow, tight-binding competitive inhibition at the arginine site, while the oxamide scaffold likely acts through a non-arginine-mimetic mode (e.g., dimerization disruption) that produces a different isoform rank order [3]. This mechanistic divergence means the target compound can be used orthogonally to 1400W in experiments requiring iNOS-biased but non-substrate-competitive inhibition.
| Evidence Dimension | iNOS vs. eNOS selectivity (fold) |
|---|---|
| Target Compound Data | >10.7-fold (iNOS EC₅₀ = 9.30E+3 nM; eNOS EC₅₀ > 1.00E+5 nM) |
| Comparator Or Baseline | 1400W: >7,100-fold (iNOS Kd = 7 nM; eNOS Ki = 50 μM) |
| Quantified Difference | 1400W is ~660× more selective for iNOS; target compound provides a moderate selectivity window with a distinct scaffold |
| Conditions | Target compound: HEK293 cells expressing human NOS isoforms, NO production measured after 18 h (iNOS) or 24 h (nNOS, eNOS) using 2,3-diaminonaphthalene fluorescence. 1400W: purified human enzyme kinetic assays. |
Why This Matters
Researchers needing a non-arginine-site iNOS-biased tool compound should prioritize this oxamide over 1400W when substrate-competitive inhibition would confound mechanistic interpretation.
- [1] BindingDB. BDBM50348715 (CHEMBL1801479). iNOS EC₅₀ = 9.30E+3 nM; eNOS EC₅₀ > 1.00E+5 nM. Curated by ChEMBL from Kalypsys. View Source
- [2] Garvey, E. P. et al. (1997). J. Biol. Chem., 272, 4959–4963. iNOS Kd = 7 nM; nNOS Ki = 2 µM; eNOS Ki = 50 µM. View Source
- [3] Alderton, W. K. et al. (2001). Biochem. J., 357, 593–615. NOS inhibitor classification and dimerization inhibitor concept. View Source
